molecular formula C26H23N3O3S B2461823 11-cyclopropyl-4,13-bis(4-methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one CAS No. 850782-30-8

11-cyclopropyl-4,13-bis(4-methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

Cat. No.: B2461823
CAS No.: 850782-30-8
M. Wt: 457.55
InChI Key: NYSHDHDKGMJIPA-UHFFFAOYSA-N
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Description

7-cyclopropyl-2,9-bis(4-methoxyphenyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one is a complex organic compound characterized by its unique structure, which includes cyclopropyl and methoxyphenyl groups

Preparation Methods

The synthesis of 7-cyclopropyl-2,9-bis(4-methoxyphenyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one involves multiple steps. One common synthetic route starts with the preparation of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, which is then reacted with hydrazine hydrate to form tricyclic 3-amino-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ones . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where the methoxyphenyl groups are attached.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-cyclopropyl-2,9-bis(4-methoxyphenyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 7-cyclopropyl-2,9-bis(4-methoxyphenyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one stands out due to its unique combination of cyclopropyl and methoxyphenyl groups. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their reactivity and applications.

Properties

IUPAC Name

11-cyclopropyl-4,13-bis(4-methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S/c1-31-17-9-5-14(6-10-17)19-13-20(15-3-4-15)27-26-21(19)22-23(33-26)25(30)29-24(28-22)16-7-11-18(32-2)12-8-16/h5-13,15,24,28H,3-4H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSHDHDKGMJIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=C3C(=CC(=N4)C5CC5)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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